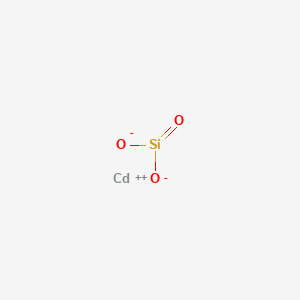

Cadmium silicate

Description

Properties

IUPAC Name |

cadmium(2+);dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.O3Si/c;1-4(2)3/q+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDKOFHLJFJLTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdSiO3, CdO3Si | |

| Record name | cadmium metasilicate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30928748 | |

| Record name | Cadmium oxosilanebis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless crystalline solid; [Chem Service MSDS] | |

| Record name | Cadmium silicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20396 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13477-19-5 | |

| Record name | Silicic acid (H2SiO3), cadmium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), cadmium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium oxosilanebis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of cadmium silicate nanoparticles

An In-depth Technical Guide to the Synthesis of Cadmium Silicate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound nanoparticles are emerging materials of interest, particularly for applications in phosphors and potentially in biomedical fields, owing to their stability.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound nanoparticles. It details various synthesis methodologies, including the sol-gel process, hydrothermal synthesis, and co-precipitation, with a focus on providing actionable experimental protocols. Quantitative data from cited literature is summarized for comparative analysis. Furthermore, this document addresses the critical aspect of cadmium-related toxicity and how the silicate matrix can offer a more stable, and potentially safer, alternative to other cadmium-containing nanoparticles.

Introduction

Nanotechnology is a rapidly advancing field with significant implications for medicine and material science.[2] Among the vast array of nanomaterials, cadmium-based nanoparticles have been explored for their unique optical and electronic properties, making them suitable for applications like bioimaging and drug delivery.[3][4] However, the inherent toxicity of cadmium raises significant safety concerns, limiting their clinical translation.[3][5]

Cadmium silicates represent a class of materials that may mitigate these toxicity concerns. By ionically bonding cadmium within a stable silicate matrix, the release of toxic Cd²⁺ ions can be prevented under ambient conditions.[1] There are three primary stable forms of this compound: cadmium metasilicate (CdSiO₃), cadmium orthosilicate (Cd₂SiO₄), and cadmium oxyorthosilicate (Cd₃SiO₅).[1][6] The synthesis method plays a crucial role in determining the final phase, purity, and morphology of the nanoparticles.[1] This guide focuses on the core synthesis techniques, characterization, and the potential utility of these nanoparticles for professionals in research and drug development.

Synthesis Methodologies

The fabrication of this compound nanoparticles can be achieved through several chemical routes. The choice of method influences particle size, crystallinity, morphology, and purity.

Sol-Gel Method

The sol-gel process is a versatile wet-chemical technique used for fabricating materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers.[7] This method offers excellent control over the material's purity and homogeneity at low temperatures. It has been successfully used to synthesize single-phase cadmium oxyorthosilicate (Cd₃SiO₅) nanoparticles.[1][8] The process typically involves the hydrolysis and polycondensation of precursors, such as tetraethyl orthosilicate (TEOS) as the silica source and a cadmium salt (e.g., cadmium acetate) as the cadmium source.[1][9] A templating agent, like cetyltrimethylammonium bromide (CTAB), can be used to create a mesoporous structure.[1]

Hydrothermal Method

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel known as an autoclave.[10][11] This method is effective for producing well-crystallized nanoparticles with uniform dimensions and high purity.[12] For cadmium-based nanoparticles, the process typically involves dissolving cadmium and silicate precursors in water, adjusting the pH, and heating the sealed mixture. The temperature and reaction time are critical parameters that control the particle size and crystalline phase.[11] While widely used for materials like CdS and CdO, its application to this compound is a logical extension of the technique.[10][12]

Co-Precipitation Method

Co-precipitation is a simple, cost-effective, and scalable method for synthesizing nanoparticles.[13][14] It involves dissolving the precursors (cadmium and silicon salts) in a solvent and then adding a precipitating agent (often a base like NaOH or ammonia) to induce the simultaneous precipitation of the components from the solution.[13][15] The resulting precipitate is then washed, dried, and often calcined at high temperatures to achieve the desired crystalline phase and remove any organic residues.[15][16] The stoichiometry of the reactants, pH, and temperature are key factors that must be carefully controlled to obtain the desired product.[13]

Experimental Protocols & Workflows

Detailed and reproducible protocols are essential for scientific research. This section provides a specific protocol for the sol-gel synthesis of cadmium oxyorthosilicate and a general workflow for nanoparticle synthesis and characterization.

Detailed Protocol: Sol-Gel Synthesis of Cadmium Oxyorthosilicate (Cd₃SiO₅)

This protocol is adapted from a successful synthesis of mesoporous cadmium oxyorthosilicate nanoparticles.[1]

Materials:

-

Cadmium Acetate Dihydrate (Cd(CH₃COO)₂·2H₂O)

-

Tetraethyl Orthosilicate (TEOS, Si(OC₂H₅)₄)

-

Cetyltrimethylammonium Bromide (CTAB)

-

Deionized Water

-

Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

Procedure:

-

Template Dissolution: Dissolve 0.6 g of CTAB in 288 mL of deionized water in a flask with magnetic stirring.

-

Cadmium Precursor Addition: Add 3.36 g of cadmium acetate dihydrate to the CTAB solution.

-

Silicon Precursor Addition: While stirring, add 1.3 mL of TEOS dropwise to the solution. This corresponds to a Cd/Si molar ratio of approximately 2:1.

-

Reaction: Maintain the system under constant stirring for 2 hours at 80 °C.

-

pH Adjustment: Adjust the pH of the solution to 3 using small amounts of HCl.

-

Gelation and Aging: Allow the sol to age until a gel is formed.

-

Drying: Dry the gel to remove the solvent.

-

Calcination: Calcine the dried powder at 800 °C for 6 hours in a furnace to remove the CTAB template and form the crystalline Cd₃SiO₅ phase.

General Experimental Workflow

The synthesis and validation of nanoparticles follow a logical progression from synthesis to characterization and functional analysis.

Caption: A generalized workflow from nanoparticle synthesis to characterization and testing.

Physicochemical Characterization

A thorough characterization is crucial to understand the properties of the synthesized nanoparticles.[17]

-

X-Ray Diffraction (XRD): This is the primary technique used to identify the crystalline phase and structure of the nanoparticles.[17] The peak positions and intensities in the XRD pattern are unique to a specific crystalline material, allowing for phase identification (e.g., CdSiO₃ vs. Cd₃SiO₅). Peak broadening can be used with the Scherrer equation to estimate the average crystallite size.[13][17]

-

Electron Microscopy (SEM and TEM): Scanning Electron Microscopy (SEM) provides information on the surface morphology, particle shape, and aggregation state of the nanoparticles.[18] Transmission Electron Microscopy (TEM) offers higher resolution, allowing for the direct visualization of individual nanoparticles to determine their size, size distribution, and crystal lattice fringes.[17][18]

-

Energy-Dispersive X-ray Spectrometry (EDS): Often coupled with SEM or TEM, EDS is used to determine the elemental composition of the sample, confirming the presence of cadmium, silicon, and oxygen and verifying the purity of the material.[18]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis identifies the chemical bonds present in the sample. It can be used to confirm the formation of Si-O-Si bonds of the silicate network and to verify the removal of organic precursors or templates after calcination.[9][18]

-

Brunauer-Emmett-Teller (BET) Analysis: This technique is used to measure the specific surface area and pore size distribution of the nanoparticles, which is particularly important for applications in catalysis and drug delivery.[9]

Data Summary

The following tables summarize quantitative data from the literature to provide a baseline for comparison.

Table 1: Sol-Gel Synthesis Parameters for Cadmium Oxyorthosilicate (Cd₃SiO₅) [1]

| Parameter | Value |

| Cadmium Precursor | Cadmium Acetate Dihydrate |

| Silicon Precursor | Tetraethyl Orthosilicate (TEOS) |

| Template | Cetyltrimethylammonium Bromide (CTAB) |

| Cd/Si Molar Ratio | 2:1 |

| Reaction Temperature | 80 °C |

| Reaction Time | 2 hours |

| Final pH | 3 |

| Calcination Temperature | 800 °C |

| Calcination Time | 6 hours |

Table 2: Resulting Properties of Sol-Gel Synthesized Cd₃SiO₅ Nanoparticles [1]

| Property | Value |

| Crystalline Phase | Cadmium Oxyorthosilicate (Cd₃SiO₅) |

| Morphology | Aggregates of nanoparticles |

| BET Surface Area | 6 m²/g |

| Pore Diameter | 5 nm (mesoporous) |

Potential Applications in Drug Development

While research on this compound nanoparticles is still emerging, their properties suggest potential applications in biomedical fields, drawing parallels from other well-studied nanoparticles.

-

Drug Delivery: The porous nature of materials like mesoporous silica has been extensively studied for drug delivery applications.[19] The pores of mesoporous this compound nanoparticles could be loaded with therapeutic agents.[1] The nanoparticle carrier can protect the drug from degradation, and its surface can be functionalized with targeting ligands (e.g., antibodies, peptides) to achieve site-specific delivery, potentially increasing therapeutic efficacy and reducing side effects.[19][20][21]

-

Bioimaging: Cadmium-based quantum dots (e.g., CdSe, CdTe) are renowned for their bright, size-tunable fluorescence, which is highly valuable for in vivo imaging.[3][4] Cadmium silicates, particularly when doped with rare-earth elements, are known to act as phosphors.[1] This luminescence could potentially be harnessed for biological imaging applications.[4][22] The stable silicate matrix could offer a significant advantage by preventing the release of toxic cadmium ions, a major drawback of traditional quantum dots.[3]

Toxicity and Biocompatibility

The primary concern for any cadmium-containing material in a biological context is toxicity. Cadmium ions can induce severe cellular damage through mechanisms like oxidative stress, mitochondrial damage, and apoptosis.[3][5][23]

Caption: Cadmium ions can induce oxidative stress, leading to cell death.

However, the chemical form of cadmium is critical. Studies have shown that when cadmium is ionically bound within a silicate structure, it is not released into the environment under normal conditions.[1] This suggests that this compound nanoparticles could be significantly less toxic than nanoparticles that can readily leach free cadmium ions, such as CdSe/CdTe quantum dots whose protective shells degrade over time.[3]

Despite this potential for enhanced stability, rigorous toxicological studies are mandatory. Research has indicated that silica nanoparticles, while generally considered low-toxicity, can cause dose-dependent cytotoxicity and that co-exposure of silica nanoparticles and cadmium chloride can lead to synergistic toxic effects.[5][23][24] Therefore, comprehensive in vitro and in vivo studies are required to validate the biocompatibility and long-term safety of this compound nanoparticles before they can be considered for any biomedical application.

Conclusion

The offers a promising avenue for developing functional materials that leverage the properties of cadmium while potentially mitigating its inherent toxicity. The sol-gel method has been proven effective for producing phase-pure, mesoporous cadmium oxyorthosilicate, and other methods like hydrothermal synthesis and co-precipitation are viable routes for exploration.[1] The stability of the silicate matrix is a key advantage, potentially making these nanoparticles a safer alternative to other cadmium-based nanomaterials for applications in drug delivery and bioimaging.[1] However, this potential can only be realized through continued research focused on controlled synthesis, thorough characterization, and, most importantly, rigorous and comprehensive safety and toxicity assessments.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Cadmium-Containing Nanoparticles: Perspectives on Pharmacology & Toxicology of Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nanoparticles for biomedical imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Toxicity Evaluation of Engineered Cadmium-Coated Silica Nanoparticles on Human Pulmonary Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Cadmium Oxyorthosilicate by a Sol-Gel Method [scite.ai]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Nanosilica for the Removal of Multicomponent Cd2+ and Cu2+ from Synthetic Water: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. espublisher.com [espublisher.com]

- 12. researchgate.net [researchgate.net]

- 13. chalcogen.ro [chalcogen.ro]

- 14. Impact of cadmium salt concentration on cds nanoparticles synthesized by chemical precipitation method [irepository.uniten.edu.my]

- 15. View of Review of Synthesis of Cadmium Oxide Nanoparticles | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties - Nanoscale (RSC Publishing) DOI:10.1039/C8NR02278J [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Nanoparticle-based drug delivery systems targeting cancer cell surfaces - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02969G [pubs.rsc.org]

- 20. Drug delivery and nanoparticles: Applications and hazards - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Nanoparticles for Biomedical Imaging: Fundamentals of Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Influence of silica nanoparticles on cadmium-induced cytotoxicity, oxidative stress, and apoptosis in human liver HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In vivo biodistribution and synergistic toxicity of silica nanoparticles and cadmium chloride in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

crystal structure of cadmium orthosilicate (Cd2SiO4)

An In-depth Technical Guide to the Crystal Structure of Cadmium Orthosilicate (Cd₂SiO₄)

Introduction

Cadmium orthosilicate (Cd₂SiO₄) is an inorganic compound belonging to the nesosilicate group, characterized by isolated [SiO₄]⁴⁻ tetrahedra. Unlike many orthosilicates of the M₂SiO₄ type which adopt the common olivine structure, Cd₂SiO₄ crystallizes in the less common orthorhombic thenardite (Na₂SO₄) structure.[1][2][3] This structural distinction, driven by the size of the cadmium cation, imparts unique physical and electronic properties to the material.[2][3] Cadmium silicates, in general, are noted for their stability and potential applications as phosphor materials.[4][5][6] This guide provides a comprehensive overview of the crystal structure, properties, and synthesis of Cd₂SiO₄ for researchers and scientists.

Crystal Structure and Properties

Cd₂SiO₄ possesses an orthorhombic crystal structure belonging to the Fddd space group (No. 70).[2][3][7] The crystal lattice is built from two primary polyhedral units: isolated silicon-oxygen tetrahedra ([SiO₄]⁴⁻) and distorted cadmium-oxygen octahedra ([CdO₆]¹⁰⁻).[2][3]

Coordination and Connectivity:

-

Silicon (Si⁴⁺): Each silicon ion is tetrahedrally coordinated to four oxygen atoms, forming regular [SiO₄]⁴⁻ tetrahedra.[2][3]

-

Cadmium (Cd²⁺): The Cd²⁺ ion is in a six-fold coordination with oxygen, forming distorted [CdO₆] octahedra.[1][2][3] These octahedra link together by sharing edges, creating zigzag chains that align with the[8] and [-110] crystallographic directions.[2][3]

-

Overall Structure: The three-dimensional network is established by these chains, which are further connected through shared edges between the [CdO₆] octahedra. The [SiO₄] tetrahedra also share edges with the cadmium polyhedra, a unique connectivity that contributes to the significant distortion of both the octahedra and tetrahedra.[3]

The structural and physical properties of Cd₂SiO₄ are summarized in the tables below.

Data Presentation

Table 1: Crystallographic Data for Cadmium Orthosilicate (Cd₂SiO₄)

| Parameter | Value | Source(s) |

| Crystal System | Orthorhombic | [7] |

| Space Group | Fddd (No. 70) | [2][3][7] |

| Lattice Parameter, a | 7.819 Å | [7] |

| Lattice Parameter, b | 6.734 Å | [7] |

| Lattice Parameter, c | 5.867 Å | [7] |

| Unit Cell Volume (V₀) | 702.03 ų (calculated) | [2][9] |

| Density (calculated) | 5.73 g/cm³ | [7] |

Table 2: Atomic and Bond Information for Cd₂SiO₄

| Parameter | Details | Source(s) |

| Calculated Atomic Positions (PBEsol) | Cd: (0.125, 0.125, 0.125) Si: (0.125, 0.125, 0.625) O: (0.25, 0.0402, 0.8753) | [2] |

| Cd-O Bond Distances | A range of 2.23–2.48 Å is reported for the bonds within the distorted CdO₆ pentagonal pyramids/octahedra. | [7] |

| Coordination Environment | The structure features tetrahedrally coordinated Si and octahedrally coordinated Cd atoms. The oxygen atom is coordinated by three Cd atoms and one Si atom.[2][3] The significant distortion of the polyhedra is due to the edge-sharing between [SiO₄] and [CdO₆] units.[3] | [2][3] |

Table 3: Physical and Electronic Properties of Cd₂SiO₄

| Property | Value | Notes | Source(s) |

| Bulk Modulus (B₀) | 119.2 - 120.53 GPa | Theoretical calculations (120.53 GPa) show good agreement with high-pressure diffraction experimental results (119.2 GPa).[2][9] | [2][9] |

| Bulk Modulus Pressure Derivative (B₀') | 4.43 - 6.17 | Theoretical (4.43) and experimental (6.17) values are reported.[2][9] | [2][9] |

| Band Gap | 1.491 eV (GGA) - 3.34 eV (HSE06) | The material is an indirect band gap insulator.[2] Standard GGA calculations (1.491 eV) underestimate the gap compared to more accurate HSE06 functional results (3.34 eV).[2][7] | [2][7] |

| Ductility/Brittleness | Remains ductile under pressure (up to 10 GPa). | Based on the evaluation of Pugh's ratio (B/G). | [2] |

Synthesis and Experimental Protocols

The most common and scalable method for producing polycrystalline Cd₂SiO₄ is the solid-state reaction, also known as the ceramic method.[10]

Experimental Protocols

Protocol 2.1: Solid-State Reaction Synthesis of Cd₂SiO₄

-

Precursor Preparation:

-

Homogenization:

-

Thoroughly mix and homogenize the precursor powders to ensure intimate contact between reactants.[10] This is typically achieved using a ball mill or an agate mortar and pestle.

-

-

Pelletization:

-

Press the homogenized powder mixture into pellets. This step increases the particle packing density and facilitates a more uniform reaction.[10]

-

-

Calcination:

-

Place the pellets in a high-temperature furnace.

-

Heat the sample to a temperature of 1100°C or higher. Lower temperatures (around 1000°C) may favor the formation of cadmium metasilicate (CdSiO₃).[10]

-

Maintain the temperature for a duration of 12 to 24 hours to ensure the reaction goes to completion.[10]

-

Note: A key challenge is the potential for cadmium volatilization at very high temperatures, which can lead to stoichiometric deviations. Careful control of the furnace atmosphere and prolonged, steady heating can help mitigate this issue.[10]

-

-

Cooling and Characterization:

-

Allow the furnace to cool down to room temperature.

-

The resulting pellets are crushed into a powder for analysis.

-

Protocol 2.2: Standard Characterization Workflow

-

Phase Identification (XRD):

-

Perform X-ray powder diffraction (XRD) on the final product.[12]

-

Collect diffraction data typically in the 2θ range of 10° to 60°.[13]

-

Compare the resulting diffraction pattern to a standard database (e.g., JCPDS) to confirm the formation of the orthorhombic Cd₂SiO₄ phase and check for the presence of unreacted precursors or other cadmium silicate phases (CdSiO₃, Cd₃SiO₅).[11][13]

-

-

Purity and Compositional Analysis (EDS):

-

Use Energy Dispersive X-ray Spectrometry (EDS), often coupled with a scanning or transmission electron microscope, to confirm the elemental composition of the sample.[13] This verifies the presence of Cd, Si, and O in the correct approximate stoichiometric ratio and identifies any elemental impurities.

-

-

Structural and Morphological Analysis (TEM/SAED):

-

Use Transmission Electron Microscopy (TEM) to observe the morphology, particle size, and crystallinity of the synthesized powder.

-

Perform Selected Area Electron Diffraction (SAED) in the TEM to obtain diffraction patterns from individual crystallites, which helps confirm the crystal structure and phase purity.[13]

-

Visualizations and Logical Relationships

Diagrams

Caption: Logical connectivity in the Cd₂SiO₄ crystal structure.

Caption: Workflow for the solid-state synthesis of Cd₂SiO₄.

Caption: Experimental characterization workflow for Cd₂SiO₄.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis of Cadmium Oxyorthosilicate by a Sol-Gel Method [scite.ai]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. mp-4530: Cd2SiO4 (orthorhombic, Fddd, 70) [legacy.materialsproject.org]

- 8. preprints.org [preprints.org]

- 9. This compound | 13477-19-5 | Benchchem [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Chem4Tech - Material Characterization [chem4tech.unibs.it]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photoluminescence Properties of Cadmium Metasilicate (CdSiO₃)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photoluminescence (PL) properties of cadmium metasilicate (CdSiO₃), a promising material for various applications, including solid-state lighting and potentially in the biomedical field. The document details its synthesis, photoluminescent characteristics with various dopants, and the underlying mechanisms of its light emission.

Introduction to Cadmium Metasilicate Photoluminescence

Cadmium metasilicate (CdSiO₃) is a silicate phosphor that has garnered significant interest due to its intriguing luminescent properties. In its undoped form, CdSiO₃ exhibits intrinsic luminescence, which is attributed to defect centers within its crystal structure. This intrinsic emission is characterized by a broad spectrum spanning from the near-UV to the green region, with reported emission peaks around 349, 404, 423, 444, 472, 508, and 529 nm when excited by ultraviolet light.

The luminescence of CdSiO₃ can be significantly enhanced and tailored by doping with various transition metal and rare-earth ions. These dopants act as luminescence centers, leading to characteristic emission colors and, in some cases, long-lasting phosphorescence, also known as persistent luminescence. This tunability makes CdSiO₃ a versatile material for a range of photonic applications.

Synthesis of Photoluminescent CdSiO₃

Photoluminescent cadmium metasilicate is primarily synthesized through two main routes: the solid-state reaction method and the solution combustion method.

Solid-State Reaction Method

This conventional method involves the high-temperature reaction of stoichiometric amounts of precursor materials.

Experimental Protocol:

-

Precursor Preparation: High-purity cadmium carbonate (CdCO₃), silicon dioxide (SiO₂), and the desired dopant oxide (e.g., Eu₂O₃, Sm₂O₃, Dy₂O₃) are weighed in stoichiometric ratios.

-

Mixing: The precursors are thoroughly mixed and ground in an agate mortar for 2-3 hours to ensure a homogeneous mixture.

-

Calcination: The mixture is transferred to an alumina crucible and pre-calcined in a muffle furnace at 600°C for 5 hours.

-

Sintering: The pre-calcined powder is then sintered at a higher temperature, typically around 1050°C, for 3-5 hours in an air atmosphere.

-

Cooling and Pulverization: The furnace is allowed to cool down to room temperature naturally. The resulting product is then finely ground to obtain the CdSiO₃ phosphor powder.

Solution Combustion Synthesis

This method offers a lower-temperature route to obtaining nanocrystalline CdSiO₃ phosphors.

Experimental Protocol:

-

Precursor Solution: Stoichiometric amounts of cadmium nitrate (Cd(NO₃)₂·4H₂O) as the oxidizer and a fuel such as urea (CO(NH₂)₂) or oxalyldihydrazide (ODH) are dissolved in deionized water. Tetraethyl orthosilicate (TEOS) is used as the silica source. The desired dopant, in the form of a nitrate salt (e.g., Dy(NO₃)₃), is also added to the solution.

-

Mixing and Heating: The solution is thoroughly mixed and heated in a furnace preheated to around 500-600°C.

-

Combustion: The solution undergoes rapid dehydration, followed by a self-sustaining combustion reaction, resulting in a voluminous, foamy powder.

-

Post-annealing: The as-synthesized powder is then typically calcined at a temperature around 800°C for 2-3 hours to improve crystallinity and phase purity.

Photoluminescence Characterization

The photoluminescent properties of CdSiO₃ are characterized using several standard techniques.

Experimental Protocol:

-

Photoluminescence Spectroscopy: Excitation and emission spectra are recorded using a fluorescence spectrophotometer equipped with a xenon lamp as the excitation source. The sample is placed in a powder holder, and the emission is detected at a 90° angle to the excitation beam.

-

Quantum Yield Measurement: The absolute photoluminescence quantum yield (PLQY) is determined using an integrating sphere coupled to the spectrophotometer. The measurement involves recording the spectra of the excitation source with and without the sample in the sphere. The PLQY is then calculated as the ratio of the number of emitted photons to the number of absorbed photons.

-

Luminescence Lifetime Measurement: The luminescence decay curves are measured using a time-correlated single photon counting (TCSPC) system. The sample is excited by a pulsed light source (e.g., a laser diode or a pulsed xenon lamp), and the decay of the emission intensity over time is recorded.

Quantitative Photoluminescence Data

The photoluminescent properties of CdSiO₃ are highly dependent on the dopant ion. The following tables summarize the available quantitative data for undoped and doped CdSiO₃.

Table 1: Photoluminescence Properties of Undoped CdSiO₃

| Excitation Wavelength (nm) | Emission Wavelengths (nm) |

| 259 | 349, 404, 423, 444, 472, 508, 529[1] |

Table 2: Photoluminescence Properties of Doped CdSiO₃

| Dopant | Excitation Wavelength (nm) | Emission Wavelength (nm) | Luminescence Color |

| Mn²⁺ | 254 | 575 (broad) | Orange[2] |

| Mn²⁺, Sm³⁺ | 286 | 587 (Mn²⁺), 600 (Sm³⁺) | Orange-Red[1][3] |

| Mn²⁺, Dy³⁺ | ~280 | 587 (Mn²⁺) | Orange[4] |

| Mn²⁺, Eu³⁺ | ~280 | 587 (Mn²⁺) | Orange[1] |

| Sm³⁺ | 254 | 565, 602, 648 | Pink[5] |

| Dy³⁺ | ~254 | 480 (blue), 575 (yellow) | White[6] |

| Pr³⁺ | - | - | Red |

| Tb³⁺ | - | - | Green |

| Ce³⁺ | 397 | 454, 563, 679 | Yellow |

| Ho³⁺ | 331 | 543 | Green |

| Fe³⁺ | 361 | 715 | Red |

Experimental and Logical Workflows (Graphviz)

The following diagrams illustrate the workflows for the synthesis and characterization of CdSiO₃ phosphors, as well as the proposed mechanism for persistent luminescence.

Caption: Workflow for Solid-State Synthesis and Characterization of CdSiO₃ Phosphors.

Caption: Proposed Mechanism of Persistent Luminescence in Doped CdSiO₃.

Potential Applications in Drug Development and Bioimaging

While direct applications of CdSiO₃ in drug development are still in the exploratory phase, the unique properties of persistent luminescence (PersL) phosphors, in general, offer significant potential in the biomedical field.[7]

Bioimaging

Persistent luminescence nanoparticles (PLNPs) are highly attractive for in vivo bioimaging. Unlike conventional fluorescence imaging, which requires continuous external excitation that can cause autofluorescence from biological tissues and lead to a low signal-to-noise ratio, PLNPs can be excited before administration. Their long-lasting afterglow allows for high-contrast imaging without the need for in-situ illumination. CdSiO₃ nanoparticles, particularly those doped with near-infrared (NIR) emitting ions, could potentially be developed as probes for deep-tissue imaging.

Targeted Drug Delivery

The surface of CdSiO₃ nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to specifically bind to cancer cells or other diseased tissues. These functionalized nanoparticles can be loaded with therapeutic drugs. The persistent luminescence of the CdSiO₃ core would allow for the real-time tracking of the nanocarrier, ensuring it reaches the target site and enabling the monitoring of drug release and therapeutic efficacy.

Theranostics

Combining diagnostic and therapeutic functionalities in a single platform, known as theranostics, is a rapidly growing field. CdSiO₃-based nanoplatforms could be designed to not only carry and deliver drugs but also to simultaneously provide optical imaging for diagnosis and treatment monitoring. For instance, the luminescence could be used to guide photodynamic or photothermal therapy by indicating the precise location of the therapeutic agent.

Conclusion

Cadmium metasilicate is a versatile photoluminescent material with tunable emission properties achievable through doping with a variety of ions. Its ability to exhibit persistent luminescence makes it a particularly interesting candidate for advanced applications. While its use in solid-state lighting is more established, the potential for CdSiO₃-based nanoprobes in high-contrast bioimaging and targeted drug delivery presents an exciting frontier for future research. Further studies are needed to optimize the synthesis of biocompatible CdSiO₃ nanoparticles and to fully explore their capabilities in preclinical and clinical settings. The development of efficient NIR-emitting CdSiO₃ phosphors will be a crucial step in translating their potential to in vivo applications.

References

The Band Gap Energy of Cadmium Silicate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the band gap energy of cadmium silicate, a material of significant interest in various scientific fields, including luminescence, photocatalysis, and potentially in specialized biomedical applications. This document details the synthesis, theoretical and experimental band gap values, and the methodologies used for its characterization, aimed at providing researchers with the foundational knowledge for further investigation and application.

Introduction to this compound and its Polymorphs

This compound is a versatile inorganic compound that can exist in several stable forms, each with distinct structural and electronic properties. The most commonly studied polymorphs are cadmium metasilicate (CdSiO₃), cadmium orthosilicate (Cd₂SiO₄), and cadmium oxyorthosilicate (Cd₃SiO₅)[1]. The arrangement of the silicate tetrahedra and the coordination of the cadmium ions differ among these phases, leading to variations in their band gap energies and, consequently, their optical and electronic behaviors.

Cadmium metasilicate (CdSiO₃) has garnered attention for its intrinsic persistent luminescence, a property that does not require an external activator, making it a candidate for applications in safety signage, light-emitting diodes (LEDs), and bioimaging[2]. The band gap of a material is a critical parameter that governs its interaction with electromagnetic radiation and its potential for use in optoelectronic and photocatalytic applications.

Band Gap Energy of this compound

The band gap energy (Eg) of this compound varies significantly depending on its crystal structure (polymorph) and the method of determination (experimental versus theoretical). A summary of reported band gap values is presented in Table 1.

Data Presentation

| This compound Phase | Crystal System | Band Gap (Eg) [eV] | Method of Determination | Reference(s) |

| CdSiO₃ | - | ~5.4 | Experimental (Excitation Spectra) | [2] |

| CdSiO₃ | - | ~5.33 | Experimental (Optical Absorption) | [3] |

| CdSiO₃ (triclinic) | Triclinic | 2.57 | Theoretical (GGA-PBE) | [3] |

| CdSiO₃ (triclinic) | Triclinic | 2.79 | Theoretical (LDA-CAPZ) | [3] |

| CdSiO₃ (triclinic) | Triclinic | 5.03 | Theoretical (DFT) | [3] |

| CdSiO₃ (monoclinic) | Monoclinic | ~3.8 | Estimated from experimental data | [3] |

| Cd₂SiO₄ | Orthorhombic | Smaller than CdSiO₃ | Qualitative experimental comparison | [2] |

| Cd₃SiO₅ | Tetragonal | ~5.18 | Experimental (Excitation at 240 nm) | [2] |

Table 1: Reported Band Gap Energies of this compound Polymorphs.

Experimental Protocols

The determination of the band gap energy of this compound, as well as its synthesis, involves precise experimental procedures. This section details the common methodologies cited in the literature.

Synthesis of this compound

The conventional method for synthesizing polycrystalline CdSiO₃ is through a high-temperature solid-state reaction.

-

Precursors: High-purity cadmium oxide (CdO) and silicon dioxide (SiO₂) are typically used as starting materials. Alternatively, precursors like cadmium carbonate (CdCO₃) can be used, which decompose to the oxide upon heating.

-

Stoichiometry: The precursors are weighed in a 1:1 molar ratio to achieve the CdSiO₃ stoichiometry.

-

Mixing: The powders are intimately mixed to ensure a homogeneous reaction. This is often achieved by grinding in an agate mortar with a pestle, sometimes with a wetting agent like ethanol to improve mixing.

-

Calcination: The mixed powder is placed in an alumina crucible and heated in a high-temperature furnace. A typical calcination temperature for the formation of CdSiO₃ is above 1050 °C[1][2]. The duration of heating can range from several hours to ensure complete reaction. Multiple grinding and firing steps may be necessary to achieve a single-phase product.

-

Characterization: The resulting powder is characterized by X-ray diffraction (XRD) to confirm the crystal structure and phase purity.

A sol-gel route offers a lower-temperature synthesis method and better control over particle size and homogeneity.

-

Precursors: Cadmium acetate dihydrate (Cd(CH₃COO)₂·2H₂O) and tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄) are common precursors for cadmium and silicon, respectively[1]. A templating agent like cetyltrimethylammonium bromide (CTAB) can be used to create a mesoporous structure[2].

-

Procedure:

-

Dissolve CTAB in deionized water.

-

Add cadmium acetate to the solution.

-

Dropwise, add TEOS to the solution while stirring. The Cd/Si molar ratio is adjusted based on the desired stoichiometry (e.g., 2:1 for Cd₂SiO₄, though the referenced study successfully synthesized Cd₃SiO₅ with this initial ratio and pH adjustment)[1].

-

The mixture is stirred at an elevated temperature (e.g., 80 °C) for a couple of hours[1].

-

The pH of the sol is adjusted using an acid (e.g., HCl) or a base (e.g., NaOH). For Cd₃SiO₅, a pH of 3 has been shown to be effective[1][2].

-

The resulting sol is dried to form a gel.

-

The dried gel is calcined in a furnace at a specific temperature (e.g., 800 °C for 6 hours) to remove organic residues and crystallize the this compound phase[1][2].

-

-

Characterization: The final product is characterized by XRD, energy-dispersive X-ray spectrometry (EDS), and transmission electron microscopy (TEM) to confirm its composition, phase purity, and morphology[1][2].

Band Gap Determination

The optical band gap of this compound powders is typically determined using UV-Visible (UV-Vis) spectroscopy, often in diffuse reflectance mode.

-

Sample Preparation: A small amount of the this compound powder is loaded into a sample holder. The powder should be packed to a sufficient thickness (typically 1-3 mm) to be considered "infinitely thick," meaning that a further increase in thickness does not change the reflectance spectrum. A white standard, such as barium sulfate (BaSO₄) or a polytetrafluoroethylene (PTFE) disk, is used as a reference to obtain a 100% reflectance baseline[4].

-

Instrumentation: A UV-Vis-NIR spectrophotometer equipped with an integrating sphere accessory is used to collect the diffuse reflectance spectrum[3][4].

-

Measurement Parameters:

-

Wavelength Range: A typical scan range is from the near-infrared (e.g., 800 nm) to the ultraviolet (e.g., 200 nm) to capture the absorption edge.

-

Scan Speed: A moderate scan speed is used to ensure good signal-to-noise ratio.

-

Slit Width: A narrow slit width is employed for better spectral resolution.

-

-

Data Acquisition: The instrument measures the percentage of reflected light from the sample as a function of wavelength.

The raw reflectance data is converted to a format suitable for determining the band gap using the Kubelka-Munk function and the Tauc relation.

-

Kubelka-Munk Function: The reflectance data (R) is converted to a value proportional to the absorption coefficient (α) using the Kubelka-Munk equation: F(R) = (1 - R)² / 2R where F(R) is the Kubelka-Munk function.

-

Tauc Relation: The relationship between the absorption coefficient (α), the photon energy (hν), and the band gap (Eg) is given by the Tauc equation: (αhν)^(1/n) = A(hν - Eg) where:

-

α is the absorption coefficient (proportional to F(R)).

-

h is Planck's constant.

-

ν is the frequency of the incident light.

-

A is a proportionality constant.

-

n is an exponent that depends on the nature of the electronic transition. For direct allowed transitions, n = 1/2; for indirect allowed transitions, n = 2.

-

-

Procedure:

-

Convert the wavelength (λ) of the incident light to photon energy (E) in electron volts (eV) using the equation: E (eV) = 1240 / λ (nm).

-

Calculate the Kubelka-Munk function, F(R), from the reflectance data.

-

Plot (F(R) * hν)^(1/n) on the y-axis against hν (photon energy) on the x-axis. The value of 'n' is chosen based on the expected type of transition (direct or indirect). For materials where the transition type is unknown, both n = 1/2 and n = 2 are often plotted to see which gives a better linear fit in the absorption edge region.

-

The linear portion of the Tauc plot is extrapolated to the x-axis. The intercept on the x-axis gives the value of the optical band gap (Eg).

-

Visualizations

Logical Relationships

Caption: Relationship between this compound polymorphs and their reported band gap energies.

Experimental Workflow

References

An In-depth Technical Guide to the Chemical Stability of Cadmium Silicate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of cadmium silicate compounds. It details their thermal and aqueous stability, dissolution kinetics, and the factors influencing their phase formation and overall resilience. This document synthesizes key research findings, presenting quantitative data, experimental methodologies, and visual representations of core processes to support advanced research and development.

Introduction to this compound Compounds

Cadmium silicates are inorganic compounds of interest for their applications as phosphors and as a means for the chemical stabilization and detoxification of cadmium, a toxic heavy metal.[1][2][3] When cadmium is ionically bound within the silicate matrix, it is rendered less bioavailable, as ion exchange under ambient conditions is minimal, thereby preventing its release into the environment.[2][3]

There are three primary stable crystalline phases of this compound, distinguished by their stoichiometry and crystal structure:[1][2][3][4]

-

Cadmium Metasilicate (CdSiO₃): Possesses a monoclinic crystal structure.[2][3][4] It is noted for its intrinsic persistent luminescence and is the most acid-resistant among the three forms.[1][2][3]

-

Cadmium Orthosilicate (Cd₂SiO₄): Typically has an orthorhombic crystal structure.[2][3][4]

-

Cadmium Oxyorthosilicate (Cd₃SiO₅): Features a tetragonal crystal structure and is generally the most challenging to synthesize as a pure phase.[1][2][3][4]

The stability and properties of these compounds are highly dependent on the synthesis conditions, which dictate the resulting crystalline phase and morphology.[4]

Chemical Stability and Dissolution Behavior

Cadmium silicates exhibit significant stability, particularly under aqueous and acidic conditions.[2][3] This stability is crucial for their application in immobilizing cadmium waste.

Leaching studies demonstrate that the chemical form of this compound dictates its resistance to dissolution. Cadmium metasilicate (CdSiO₃) shows the highest resistance to acid leaching.[1] In contrast, Cd₂SiO₄ and Cd₃SiO₅ have similar, slightly higher leachability.[1] The dissolution behavior also varies: CdSiO₃ undergoes incongruent dissolution (where the constituent components do not dissolve in their stoichiometric proportions), while the other two forms favor near-congruent dissolution.[1]

Under certain environmental weathering conditions, it is possible for this compound to be converted into cadmium carbonate (CdCO₃).[5]

The solubility of this compound is generally low in neutral pH but can be influenced by environmental conditions. The table below summarizes key quantitative data related to the stability and properties of this compound.

| Parameter | Compound/Phase | Value / Condition | Reference |

| Solubility Product (pKsp) | CdSiO₃ | 15.9 ± 0.2 | [6] |

| Dissolution Behavior | CdSiO₃ | Incongruent | [1] |

| Cd₂SiO₄ | Near-congruent | [1] | |

| Cd₃SiO₅ | Near-congruent | [1] | |

| Acid Resistance | All Phases | CdSiO₃ exhibits the highest acid resistance among the cadmium silicates. | [1] |

| Aqueous Stability | All Phases | Stable under moisture; ion exchange does not occur at ambient conditions, preventing Cd release. | [2][3] |

Thermal Stability and Phase Transformations

The thermal stability of cadmium silicates is a critical factor in their synthesis and application, particularly in high-temperature environments.

This compound is generally considered thermally stable within the temperature range of 730-850 °C.[1] Beyond this range, transformations can occur, potentially leading to the formation of cadmium oxide (CdO) and silica (SiO₂).[1]

The specific crystalline phase of this compound obtained is highly dependent on the synthesis temperature. Different phases are stable within distinct temperature regimes, especially during solid-state reactions. The following table outlines the influence of temperature on phase stability and formation.

| Synthesis Method | Temperature Range | Predominant Phase / Observation | Reference |

| Solid-State Reaction | ~1000 °C | CdSiO₃ typically forms as the initial primary phase. | [4] |

| >1100 °C | Cd₂SiO₄ becomes the more stable phase. | [4] | |

| >850 °C (in Г=3.0 systems) | Cd₃SiO₅ can form as the predominant product over Cd₂SiO₄. | [1] | |

| Sol-Gel Synthesis | 500-600 °C (Calcination) | Generally insufficient for full crystallinity; results in amorphous phases or mixtures. | [4] |

| 700-950 °C (Calcination) | Effective for crystallization. Cd₂SiO₄ and Cd₃SiO₅ can form, depending on pH and precursors. | [3][4] | |

| Solution Combustion | 800 °C (Calcination) | Pure monoclinic phase of CdSiO₃ can be achieved. | [7] |

Formation Pathways and Influencing Factors

The synthesis of a specific this compound phase is a controlled process governed by reaction stoichiometry and processing parameters.

The formation of the three main this compound phases can be described by the reaction of cadmium oxide with silicon dioxide in different molar ratios:[1]

-

CdO + SiO₂ → CdSiO₃

-

2CdO + SiO₂ → Cd₂SiO₄

-

3CdO + SiO₂ → Cd₃SiO₅

These reactions are fundamental to solid-state synthesis methods.

Caption: Stoichiometric formation pathways of this compound phases.

The final phase, purity, and crystallinity of this compound compounds are critically influenced by several experimental parameters. Temperature is paramount, but precursor types, molar ratios, and pH also play significant roles, especially in solution-based synthesis methods like the sol-gel process.

Caption: Key factors influencing the stability of synthesized cadmium silicates.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound compounds as cited in the literature.

A. Sol-Gel Synthesis of Cadmium Oxyorthosilicate (Cd₃SiO₅) [1][2][3]

This method allows for high purity and good stoichiometric control at relatively low temperatures.

-

Precursor Preparation: Cadmium acetate (Cd(CH₃COO)₂) is used as the cadmium source and tetraethylorthosilicate (TEOS, Si(OC₂H₅)₄) as the silica source. They are mixed in a stoichiometric proportion of 2:1.

-

Templating (Optional): Cetyltrimethylammonium bromide (CTAB) can be added as a template to create a mesoporous structure.

-

Hydrolysis and Gelation: The precursors are hydrolyzed and condensed to form a sol, which then ages into a gel. The pH of the solution is a critical parameter; adjusting the pH to 3 has been shown to favor the formation of the Cd₃SiO₅ phase.[3][4]

-

Drying: The resulting gel is dried to remove the solvent and other volatile organic residues.

-

Calcination: The dried gel is heat-treated (calcined) to crystallize the desired this compound phase. A typical protocol involves heating at 800 °C for 6 hours to achieve the single-phase Cd₃SiO₅.[3]

Caption: Experimental workflow for the sol-gel synthesis of Cd₃SiO₅.

B. Low-Temperature Solution Combustion Synthesis of Cadmium Metasilicate (CdSiO₃) [7]

This technique allows for the synthesis of nanopowders at lower temperatures than traditional solid-state methods.

-

Precursor Preparation: Cadmium nitrate (Cd(NO₃)₂·4H₂O) and meso-structured silica are used as cadmium and silicon sources, respectively.

-

Mixture Formation: A stoichiometric quantity of the redox mixture (fuel and oxidizer) is dissolved in deionized water. An organic fuel such as oxalyl dihydrazide (ODH) is added.

-

Combustion: The mixture is placed in a muffle furnace preheated to approximately 500 °C. The solution undergoes rapid, self-sustaining combustion, resulting in a voluminous, foamy powder.

-

Calcination: The as-formed powder is then calcined at 800 °C for 2 hours to achieve the pure monoclinic phase of CdSiO₃.[7]

-

Powder X-ray Diffraction (PXRD): Used to identify the crystalline phase(s) present in the synthesized material and to determine the crystallite size. The diffraction peaks are matched with standard patterns (e.g., JCPDS cards) to confirm phase purity.[7]

-

Thermogravimetric Analysis (TGA): Assesses thermal stability by monitoring the mass of a sample as a function of temperature under a controlled atmosphere. This technique can identify decomposition temperatures and phase transitions associated with mass loss.[4]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the chemical bonds present in the material. It is particularly useful for detecting the Si-O and Si-O-Si linkages that form the silicate backbone.[4]

-

Leaching Tests: To evaluate chemical stability, particularly in the context of environmental applications, leaching tests are performed. While specific protocols vary, a general approach involves exposing the this compound material to an acidic solution (e.g., nitric acid) for a specified duration. The concentration of cadmium leached into the solution is then measured using techniques like atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) to quantify the material's resistance to dissolution.[1]

Conclusion

The chemical stability of this compound compounds is a complex interplay of their stoichiometry, crystal structure, and the conditions under which they are synthesized. Cadmium metasilicate (CdSiO₃) stands out for its superior thermal and acid stability, making it a promising candidate for the immobilization of cadmium waste. In contrast, cadmium orthosilicate (Cd₂SiO₄) and oxyorthosilicate (Cd₃SiO₅) are also stable but show different dissolution behaviors. A thorough understanding of the synthesis parameters—particularly temperature and pH—is essential for controlling the formation of specific phases and, consequently, for harnessing their desired stability properties for applications ranging from advanced materials to environmental remediation.

References

Unveiling the Thermal Properties of Cadmium Silicate Phosphors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of cadmium silicate (CdSiO₃) phosphors, materials of significant interest for applications ranging from radiation dosimetry to advanced lighting technologies. This document delves into the critical aspects of thermal stability, thermal quenching, and thermoluminescence, offering detailed experimental protocols and a summary of key quantitative data. The information is tailored for professionals in research and development who require a deep understanding of the behavior of these luminescent materials under varying thermal conditions.

Core Thermal Properties of this compound Phosphors

This compound phosphors, belonging to the family of alkaline earth silicates, are known for their robust physical and chemical stability. Their thermal properties are of paramount importance as luminescence efficiency is often strongly dependent on temperature. The primary thermal phenomena observed in these materials are thermal quenching and thermoluminescence.

Thermal Quenching is the reduction in luminescence intensity as the temperature increases. This is a critical factor for applications such as high-power LEDs, where operating temperatures can be elevated. The two primary mechanisms responsible for thermal quenching in phosphors are:

-

Non-radiative Crossover Relaxation: At higher temperatures, increased lattice vibrations can facilitate non-radiative transitions from the excited state to the ground state of the activator ion, releasing energy as heat (phonons) rather than light (photons).[1]

-

Thermal Ionization: The excited electron of the activator ion can be thermally promoted to the conduction band of the host lattice.[1][2] This electron can then become trapped at defect sites, leading to non-radiative recombination.

The thermal quenching behavior of a phosphor is often characterized by its quenching temperature (T₅₀), the temperature at which the emission intensity is reduced to 50% of its initial value at room temperature, and the activation energy (Eₐ) for the quenching process, which can be determined using the Arrhenius equation:

I(T) = I₀ / (1 + c * exp(-Eₐ / kT))

where I(T) is the luminescence intensity at a given temperature T, I₀ is the initial intensity, c is a constant, k is the Boltzmann constant, and Eₐ is the activation energy.[3]

Thermoluminescence (TL) is the emission of light from an insulator or semiconductor when it is heated, following previous exposure to ionizing radiation. The radiation creates electron-hole pairs, which can be trapped at defect sites within the crystal lattice. Upon heating, these trapped charge carriers are released and recombine, emitting light. The intensity of the emitted light as a function of temperature is known as a TL glow curve, and the temperature at which the maximum emission occurs (glow peak) is related to the trap depth. This compound phosphors have shown promise for applications in radiation dosimetry due to their linear TL response to radiation dose.[4]

Quantitative Data on Thermal Properties

The following tables summarize the available quantitative data on the thermal properties of various doped and undoped this compound phosphors. Note: Comprehensive quantitative data, particularly for thermal quenching, is not extensively available in the public domain for a wide range of doped this compound phosphors. The data presented here is based on available research.

Table 1: Thermoluminescence Properties of this compound Phosphors

| Phosphor Composition | Excitation Source | Glow Peak Temperature (°C) | Key Findings |

| Undoped CdSiO₃ | UV irradiation | ~160 | TL intensity is useful for radiation dosimetry.[5] |

| CdSiO₃:Dy³⁺ | UV irradiation | ~170 | TL intensity increases with dose up to 20 minutes of exposure.[4] |

Table 2: Thermal Quenching Properties of Doped Phosphors (General Silicates for Context)

| Phosphor Composition | Dopant | T₅₀ (°C) | Activation Energy (Eₐ) (eV) | Notes |

| Sr₁-ₓCaₓLiAl₃N₄:Eu²⁺ | Eu²⁺ | - | ~0.24 (for x=0) | Calculated using the Arrhenius equation.[3] |

| Mn²⁺ doped phosphors | Mn²⁺ | Varies widely (from <0 to >900) | Positively correlated with the host bandgap. | T₅₀ for ZnGa₂O₄:Mn²⁺ is ~102°C.[2] |

Experimental Protocols

This section details the methodologies for the synthesis and thermal characterization of this compound phosphors.

Synthesis of this compound Phosphors

Two common methods for the synthesis of this compound phosphors are the solid-state reaction and solution combustion methods.

3.1.1. Solid-State Reaction Method

This conventional method involves the high-temperature reaction of solid precursors.

Protocol:

-

Precursor Preparation: Stoichiometric amounts of high-purity precursor powders (e.g., CdO, SiO₂, and dopant oxides/carbonates) are weighed and thoroughly mixed. For example, to synthesize CdSiO₃:Mn, one would use CdO, SiO₂, and MnCO₃.

-

Grinding: The mixture is ground in an agate mortar for at least 30 minutes to ensure homogeneity. Wet grinding with a solvent like acetone can improve mixing.

-

Calcination: The ground powder is transferred to an alumina crucible.

-

Heating: The crucible is placed in a high-temperature muffle furnace. The mixture is typically calcined at temperatures ranging from 1000°C to 1200°C for several hours (e.g., 4-8 hours) in air or a specific atmosphere.[6]

-

Cooling and Pulverization: After calcination, the furnace is allowed to cool down to room temperature. The resulting product is then finely ground to obtain the phosphor powder.

3.1.2. Solution Combustion Synthesis

This method offers a lower-temperature and faster route to producing fine and homogeneous phosphor powders.

Protocol:

-

Precursor Solution: Stoichiometric amounts of metal nitrates (e.g., Cadmium nitrate, Cd(NO₃)₂) and a silicon source (e.g., tetraethyl orthosilicate - TEOS) are dissolved in deionized water. A fuel, such as urea (CO(NH₂)₂) or glycine (C₂H₅NO₂), is added to the solution.[4][7][8]

-

Mixing: The solution is stirred on a magnetic stirrer until a clear and homogeneous solution or gel is formed.

-

Combustion: The container with the solution/gel is placed in a preheated muffle furnace maintained at a temperature typically between 400°C and 600°C.[8]

-

Ignition and Reaction: The solution will dehydrate, and the mixture will undergo a self-igniting, exothermic reaction, producing a voluminous, foamy powder.

-

Post-annealing: The as-synthesized powder is often annealed at a higher temperature (e.g., 800°C) for a few hours to improve crystallinity and remove any residual organic matter.[7]

Characterization of Thermal Properties

3.2.1. Thermal Quenching Measurement

Protocol:

-

Sample Preparation: A small amount of the phosphor powder is placed in a sample holder within a temperature-controlled stage.

-

Excitation: The sample is excited with a suitable light source (e.g., a UV lamp or a laser) at a specific wavelength.

-

Temperature Control: The temperature of the sample is varied over a desired range (e.g., from room temperature to 300°C or higher) using a heating element and a temperature controller.

-

Emission Spectra Acquisition: At each temperature point, the photoluminescence emission spectrum is recorded using a spectrometer.

-

Data Analysis: The integrated emission intensity is plotted as a function of temperature to obtain the thermal quenching curve. The T₅₀ value is determined from this curve. The activation energy (Eₐ) can be calculated by fitting the data to the Arrhenius equation.

3.2.2. Thermoluminescence (TL) Measurement

Protocol:

-

Sample Preparation: A known amount of the phosphor powder is uniformly spread on a sample holder.

-

Irradiation: The sample is irradiated with a calibrated radiation source (e.g., X-ray, gamma-ray, or UV) at a specific dose.

-

Heating: The irradiated sample is placed in a TL reader. The sample is heated at a constant linear rate (e.g., 5°C/s).

-

Light Detection: The light emitted from the sample during heating is detected by a photomultiplier tube (PMT).

-

Glow Curve Generation: The TL intensity is recorded as a function of temperature to generate a glow curve.

-

Data Analysis: The glow peak temperature and the integrated area under the glow curve (which is proportional to the absorbed dose) are determined.

Visualizing Key Processes and Workflows

The following diagrams, created using the DOT language, illustrate important workflows and concepts related to the thermal properties of this compound phosphors.

Caption: Synthesis workflows for this compound phosphors.

Caption: Mechanisms of thermal quenching in phosphors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. research-portal.uu.nl [research-portal.uu.nl]

- 3. researchgate.net [researchgate.net]

- 4. Combustion synthesis, structural characterization, thermo and photoluminescence studies of CdSiO₃:Dy³⁺ nanophosphor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Color-control of the persistent luminescence of this compound doped with transition metals (Journal Article) | ETDEWEB [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Precursors for Sol-Gel Synthesis of Cadmium Silicate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core precursors and methodologies employed in the sol-gel synthesis of cadmium silicate. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, comparative data on precursor selection, and an understanding of the material's potential biological implications.

Introduction to Sol-Gel Synthesis of this compound

The sol-gel process is a versatile wet-chemical technique used to produce glassy and ceramic materials. It involves the evolution of a colloidal suspension (sol) into a gel-like network. This method offers excellent control over the final product's purity, homogeneity, and microstructure at relatively low temperatures. Cadmium silicates, a family of materials with the general formula xCdO·ySiO₂, exist in several stable phases, including cadmium metasilicate (CdSiO₃), cadmium orthosilicate (Cd₂SiO₄), and cadmium oxyorthosilicate (Cd₃SiO₅)[1][2][3]. These materials are of significant interest for their potential applications as phosphors and in other advanced material technologies[1][2][3].

Precursors for this compound Synthesis

The selection of appropriate silicon and cadmium precursors is a critical step in the sol-gel synthesis of this compound, as it significantly influences the reaction kinetics and the properties of the final material.

Silicon Precursors

The most commonly employed silicon precursor for the sol-gel synthesis of this compound is tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄) [1][4]. TEOS is favored due to its well-understood hydrolysis and condensation chemistry, commercial availability, and ease of handling. While other silicon alkoxides such as tetramethyl orthosilicate (TMOS) are used in sol-gel synthesis, their specific application in this compound formation is less documented in the reviewed literature.

Cadmium Precursors

Several cadmium salts can be utilized as precursors in the sol-gel process. The choice of the cadmium precursor can affect the sol's stability and the final properties of the this compound. The most commonly cited precursors are:

-

Cadmium Acetate (Cd(CH₃COO)₂): This is a widely used precursor in the sol-gel synthesis of cadmium silicates, particularly for producing cadmium oxyorthosilicate (Cd₃SiO₅)[1][2][3].

-

Cadmium Oxide (CdO): Cadmium oxide has been successfully used as a precursor for the synthesis of cadmium metasilicate (CdSiO₃)[4].

-

Cadmium Chloride (CdCl₂): While used in studies investigating the toxicity of cadmium-containing silica nanoparticles, its specific use as a primary precursor for the sol-gel synthesis of crystalline this compound phases is less detailed in the available literature[5].

-

Cadmium Nitrate (Cd(NO₃)₂): Cadmium nitrate is another potential precursor, although detailed experimental protocols for its use in this compound synthesis via the sol-gel method are not as readily available as for cadmium acetate.

A direct comparative study of these precursors under identical sol-gel conditions for the synthesis of this compound was not found in the reviewed literature. The selection of the precursor is often dictated by the desired final phase of the this compound and the specific experimental conditions.

Experimental Protocols

The following sections provide detailed experimental methodologies for the sol-gel synthesis of different this compound phases.

Synthesis of Cadmium Oxyorthosilicate (Cd₃SiO₅)

This protocol is based on the successful synthesis of single-phase cadmium oxyorthosilicate[1].

Materials:

-

Cadmium Acetate Dihydrate (Cd(C₂H₃O₂)₂·2H₂O)

-

Tetraethyl Orthosilicate (TEOS)

-

Cetyltrimethylammonium Bromide (CTAB)

-

Deionized Water

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

Procedure:

-

Dissolve 0.6 g of CTAB (0.0016 mol) in 288 mL of deionized water with stirring.

-

Add 3.36 g (0.0126 mol) of cadmium acetate dihydrate to the solution.

-

Slowly add 1.3 mL (0.006 mol) of TEOS dropwise to the solution, corresponding to a Cd/Si molar ratio of approximately 2:1.

-

Maintain the solution under constant stirring for 2 hours at 80 °C.

-

Adjust the pH of the sol to 3 using small amounts of HCl.

-

Dry the resulting sol at 70 °C for 96 hours to obtain a dried gel.

-

Calcine the dried gel at 800 °C for 6 hours in a furnace.

Quantitative Data for Synthesized Cd₃SiO₅:

| Property | Value | Reference |

| Surface Area (BET) | 6 m²/g | [1] |

| Pore Diameter | 5 nm | [1] |

| Crystalline Phase | Single-phase Cd₃SiO₅ | [1] |

Synthesis of Cadmium Metasilicate (CdSiO₃)

This protocol is based on a study that successfully synthesized CdSiO₃ using cadmium oxide and TEOS[4].

Materials:

-

Cadmium Oxide (CdO)

-

Tetraethyl Orthosilicate (TEOS)

-

Ethanol

-

Deionized Water

-

Acid or Base Catalyst (e.g., HCl or NH₄OH)

Procedure:

-

Disperse the required stoichiometric amount of cadmium oxide in a solution of ethanol and deionized water.

-

Add TEOS to the solution while stirring.

-

Adjust the pH of the starting sol to the desired value (e.g., 1, 7, or 9) using an appropriate acid or base catalyst.

-

Allow the sol to age for a specific time to facilitate hydrolysis and condensation.

-

Dry the resulting gel.

-

Calcine the dried gel at 1000 °C for 3 hours.

Note: The specific molar ratios and volumes for this synthesis were not detailed in the provided abstract, but the general procedure follows standard sol-gel practices. The final product was confirmed to be CdSiO₃[4].

Visualization of the Sol-Gel Process and Related Pathways

Sol-Gel Synthesis Workflow

The following diagram illustrates the general workflow for the sol-gel synthesis of this compound.

References

- 1. scielo.br [scielo.br]

- 2. Synthesis of Cadmium Oxyorthosilicate by a Sol-Gel Method [scite.ai]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of the luminescent behavior of the undoped CdSiO3 produced via Sol-Gel route with pH variations [inis.iaea.org]

- 5. In Vitro Toxicity Evaluation of Engineered Cadmium-Coated Silica Nanoparticles on Human Pulmonary Cells - PMC [pmc.ncbi.nlm.nih.gov]

High-Temperature Phase Transformations of Cadmium Silicate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cadmium silicate (Cd₂SiO₄), an orthosilicate, is a material of interest for various industrial applications. Understanding its behavior at elevated temperatures is crucial for its synthesis, processing, and potential applications in environments involving high thermal stress. This technical guide provides a comprehensive overview of the current scientific understanding of the high-temperature phase transformations of this compound. It consolidates available crystallographic data, discusses thermal stability, and outlines detailed experimental protocols for investigating its thermal behavior. While the existence of high-temperature polymorphs of Cd₂SiO₄ remains an area for further investigation, this guide draws analogies from similar silicate systems to provide a theoretical framework for potential phase transitions.

Introduction

Cadmium orthosilicate (Cd₂SiO₄) is a member of the silicate family of compounds. Silicates are known to exhibit complex polymorphic behaviors at high temperatures, with well-documented phase transitions in analogous compounds such as calcium silicate (Ca₂SiO₄). These transformations involve significant changes in crystal structure and physical properties. This guide focuses on the high-temperature behavior of Cd₂SiO₄, summarizing the known structural information and exploring its thermal stability and decomposition pathways.

Crystal Structure of Cadmium Orthosilicate (α-Cd₂SiO₄)

At ambient temperature and pressure, cadmium orthosilicate exists in a single, well-characterized crystalline form.

-

Crystal System: Orthorhombic

-

Space Group: Fddd[1]

-

Coordination: The structure consists of isolated [SiO₄]⁴⁻ tetrahedra, with cadmium ions (Cd²⁺) occupying octahedral sites.[1]

This structure is isostructural with thenardite (Na₂SO₄).[1]

Table 1: Crystallographic Data for α-Cd₂SiO₄ at Ambient Conditions

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1] |

| Space Group | Fddd | [1] |

| a (Å) | 5.796 | |

| b (Å) | 10.021 | |

| c (Å) | 11.983 | |

| V (ų) | 695.4 |

High-Temperature Behavior and Thermal Stability

Current research indicates that cadmium orthosilicate is thermally stable over a considerable temperature range.

Studies have shown that Cd₂SiO₄ is stable up to approximately 850 °C.[2] Above this temperature, it is suggested to undergo decomposition rather than a polymorphic phase transition. The proposed decomposition reaction is as follows:

Cd₂SiO₄(s) → 2CdO(s) + SiO₂(s)[2]

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) of cadmium-doped magneso-silicate composites have shown an exothermic peak around 862 °C, which is attributed to decomposition and condensation processes.[3] While not a direct study of pure Cd₂SiO₄, this result supports the decomposition pathway at high temperatures.

Analogy with Calcium Orthosilicate (Ca₂SiO₄):

In contrast to Cd₂SiO₄, calcium orthosilicate (Ca₂SiO₄) is known to exhibit a rich polymorphism at high temperatures, with at least five different polymorphs. This suggests that while not yet observed, the potential for high-temperature polymorphs of Cd₂SiO₄ cannot be entirely ruled out and warrants further investigation.

Experimental Protocols

To investigate the high-temperature phase transformations of this compound, a combination of synthesis and advanced characterization techniques is required.

Synthesis of Cadmium Orthosilicate

Solid-State Reaction Method

This is a common and straightforward method for synthesizing polycrystalline Cd₂SiO₄.

-

Precursor Preparation: Stoichiometric amounts of high-purity cadmium oxide (CdO) and silicon dioxide (SiO₂) powders are intimately mixed. The molar ratio of CdO to SiO₂ should be 2:1.

-

Grinding: The powder mixture is thoroughly ground in an agate mortar with a pestle for at least 30 minutes to ensure homogeneity. Acetone can be used as a grinding medium to improve mixing.

-

Calcination: The ground powder is placed in an alumina crucible and heated in a high-temperature furnace. The calcination is typically performed in air. A multi-step heating profile is recommended:

-

Heat to 800 °C at a rate of 5 °C/min and hold for 12 hours.

-

Cool down to room temperature.

-

Regrind the sample.

-

Heat to 1000 °C at a rate of 5 °C/min and hold for 24 hours.

-

-

Characterization: The resulting powder should be characterized by X-ray diffraction (XRD) to confirm the formation of the single-phase Cd₂SiO₄.

High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD is the primary technique for identifying crystalline phases and determining their lattice parameters as a function of temperature.

-

Sample Preparation: A small amount of the synthesized Cd₂SiO₄ powder is placed on a flat sample holder made of a high-temperature resistant material (e.g., platinum or alumina).

-

Instrumentation: A powder X-ray diffractometer equipped with a high-temperature chamber is used.

-

Measurement Parameters:

-

Temperature Range: Room temperature to 1200 °C (or higher, depending on the instrument's capability).

-

Heating Rate: A controlled heating rate, typically 5-10 °C/min, should be used.

-

Atmosphere: The experiment can be conducted in air, or in an inert atmosphere (e.g., nitrogen or argon) to prevent any unwanted reactions.

-

Data Collection: XRD patterns are collected at regular temperature intervals (e.g., every 50 °C) during heating and cooling cycles to observe any phase transitions and check for their reversibility.

-

-

Data Analysis: The collected XRD patterns are analyzed to identify the crystalline phases present at each temperature. Rietveld refinement can be used to determine the lattice parameters and space group of each phase.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are used to measure the thermal events (e.g., phase transitions, decomposition) and mass changes in the sample as a function of temperature.

-